molecular formula C11H18N4O3 B150414 Valylhistidine CAS No. 13589-07-6

Valylhistidine

Cat. No.: B150414
CAS No.: 13589-07-6
M. Wt: 254.29 g/mol
InChI Key: BNQVUHQWZGTIBX-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valylhistidine is a dipeptide composed of the amino acids valine and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Mechanism of Action

Target of Action

Valylhistidine is a dipeptide composed of valine and histidine

Mode of Action

It’s known that this compound forms a dipeptide complex with cu(ii) that mimics superoxide dismutase, but lacks activity . This suggests that this compound might interact with its targets in a similar way to superoxide dismutase, which is an enzyme that helps break down potentially harmful oxygen molecules in cells.

Biochemical Pathways

As an incomplete breakdown product of protein digestion or protein catabolism , it might be involved in protein metabolism pathways.

Preparation Methods

The synthesis of valylhistidine can be achieved through various methods. One notable method involves the direct glucosone-based synthesis. This method includes the use of a protected glucosone intermediate, which is coupled to the primary amine of valine or this compound, performing a reductive amination reaction. The overall yields starting from fructose are approximately 36% and 34% for fructosylated valine and this compound, respectively. Both compounds are achieved in purities greater than 90% .

Chemical Reactions Analysis

Valylhistidine undergoes specific chemical reactions, particularly with glucose. In an aqueous solution of pyridine and acetic acid at pH 6.2 and 50 degrees Celsius, this compound reacts with glucose to form glucosylthis compound. This reaction has a half-time of about 30 hours and a dissociation constant of approximately 0.3 moles per liter. The formation of glucosylthis compound is significant as it lowers the pK of the alpha-amino group to about 5.6, which can be inferred from changes in electrophoretic mobility.

Scientific Research Applications

Valylhistidine has several scientific research applications. It is used in the development and validation of enzymatic assays for the diagnosis of diabetes mellitus, particularly in the quantification of fructosylated hemoglobin (HbA1c). The compound’s interaction with glucose and its subsequent formation of glucosylthis compound is crucial for understanding the reactivity and harmfulness of fructosamines towards the organism . Additionally, this compound is studied for its potential pharmacological applications, such as improving the oral bioavailability of therapeutic agents.

Comparison with Similar Compounds

Valylhistidine can be compared with other dipeptides such as valylvaline and histidylhistidine. While valylvaline is composed of two valine molecules and histidylhistidine is composed of two histidine molecules, this compound is unique in its combination of valine and histidine. This unique composition allows this compound to participate in specific biochemical reactions, such as its interaction with glucose to form glucosylthis compound, which is not observed in the other dipeptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQVUHQWZGTIBX-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428629
Record name L-Histidine, L-valyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13589-07-6
Record name L-Valyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13589-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine, L-valyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valylhistidine
Reactant of Route 2
Reactant of Route 2
Valylhistidine
Reactant of Route 3
Reactant of Route 3
Valylhistidine
Reactant of Route 4
Reactant of Route 4
Valylhistidine
Reactant of Route 5
Valylhistidine
Reactant of Route 6
Valylhistidine
Customer
Q & A

Q1: How does valylhistidine interact with glucose, and what are the downstream effects?

A1: this compound (Val-His) reacts with glucose (Glc) in a process known as non-enzymatic glycosylation. [] This reaction occurs under physiological conditions and leads to the formation of glucosylthis compound (Glc-Val-His). [] This modification is particularly relevant in the context of hemoglobin, where the N-terminal valine of the hemoglobin beta-chain can react with glucose to form Hemoglobin A1c (HbA1c). [] The formation of HbA1c is a long-term indicator of blood glucose levels and is widely used in the diagnosis and management of diabetes mellitus. []

Q2: Are there any analytical techniques used to study the formation of glucosylthis compound?

A2: Yes, the formation and characterization of glucosylthis compound, particularly in the context of HbA1c analysis, often employs advanced analytical techniques like Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HILIC-ESI-MS/MS). [] This method allows for sensitive detection and quantification of glucosylthis compound, contributing to the validation of enzymatic HbA1c assays used in diabetes diagnosis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.